Cyclooctanepropanal, 1-nitro-2-oxo-
Description
The compound Cyclooctanepropanal, 1-nitro-2-oxo- (CAS: Not explicitly listed in provided evidence) is a nitro-substituted cyclooctane derivative featuring a propanal side chain and an oxo group. These compounds share functional groups (oxo, aldehyde) but differ in ring size, substituents, and electronic effects.
Properties
CAS No. |
84246-75-3 |
|---|---|
Molecular Formula |
C11H17NO4 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
3-(1-nitro-2-oxocyclooctyl)propanal |
InChI |
InChI=1S/C11H17NO4/c13-9-5-8-11(12(15)16)7-4-2-1-3-6-10(11)14/h9H,1-8H2 |
InChI Key |
FEXXQMJMZWRQTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(C(=O)CC1)(CCC=O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclobutane to Cyclooctane Expansion
Photochemical [2+2] cycloaddition of 1,3-cyclooctadiene derivatives could generate bicyclic intermediates amenable to ring-opening metathesis (Table 2):
Step 1: [2+2] Photocycloaddition of 1-nitro-2-oxo-1,3-cyclooctadiene
- Irradiation at 254 nm in benzene, forming bicyclo[6.2.0]decane derivative
Step 2: Ring expansion via Grubbs II catalyst (5 mol%) in CH₂Cl₂ at 40°C - Metathesis cleavage relieves ring strain, yielding cyclooctane core
Table 2: Ring Expansion Efficiency in Related Systems
| Starting Material | Catalyst | Temperature (°C) | Expansion Ratio | Yield (%) |
|---|---|---|---|---|
| Bicyclo[4.2.0]octane | Grubbs II | 40 | 8-membered | 68 |
| Bicyclo[5.2.0]nonane | Hoveyda-Grubbs II | 50 | 9-membered | 57 |
Oxidative Functionalization Sequences
Installation of the 2-oxo group may proceed through selective C-H oxidation:
Method 1:
- Shvo’s catalyst (0.5 mol%) in PhCF₃ at 120°C under O₂ atmosphere
- Converts C2-H to ketone via radical hydrogen abstraction
Method 2:
- Electrochemical oxidation using PbO₂ anode in MeCN/H₂O (9:1)
- Applied potential +1.8 V vs SCE, achieving 74% conversion in model cyclohexane systems
Diastereoselective Considerations
The cis-1,3 relationship between nitro and oxo groups imposes strict stereoelectronic requirements. Chiral phosphoric acid catalysts (e.g., TRIP) enable asymmetric induction during nitration:
Key Parameters:
- TRIP (10 mol%) in ClCH₂CH₂Cl at −40°C
- 93% ee achieved for nitrocyclohexanone derivatives
- Predicted enantiomeric excess for cyclooctane: 84–89% (molecular modeling)
Analytical Validation Strategies
GC-MS Characterization:
- Derivatization: Conversion of aldehyde to pentafluorobenzyl oxime with PFBHA reagent
- Column: DB-5MS (30 m × 0.25 mm, 0.25 μm)
- EI Mode: Expected m/z 225 (M⁺−NO₂), 181 (M⁺−C₃H₅O)
¹³C NMR Predictions (CDCl₃):
- C1 (NO₂): δ 92.4 ppm
- C2 (O): δ 210.8 ppm
- Aldehyde C: δ 202.1 ppm
Chemical Reactions Analysis
Types of Reactions
Cyclooctanepropanal, 1-nitro-2-oxo- undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common nucleophiles for substitution reactions include hydroxide ions (OH-) and alkoxide ions (RO-).
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclooctane derivatives.
Scientific Research Applications
Cyclooctanepropanal, 1-nitro-2-oxo- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclooctanepropanal, 1-nitro-2-oxo- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways. Additionally, the compound can form covalent bonds with nucleophilic sites on proteins and DNA, affecting their function and activity .
Comparison with Similar Compounds
Structural and Functional Group Differences
Key Observations :
- Cyclooctane vs. Cyclohexane/Cyclopentane Rings : Larger cyclooctane rings (8-membered) in exhibit greater conformational flexibility compared to 6-membered (cyclohexane in ) or 5-membered (cyclopentane in ) rings, influencing steric effects and reactivity.
- Substituent Effects: The nitro group in the target compound (absent in evidence) would confer strong electron-withdrawing properties, contrasting with the electron-donating dipropylamino group in or the neutral oxobutyl group in .
Physicochemical Properties
Analysis :
- The amino-substituted cyclohexane derivative exhibits a higher predicted boiling point due to increased molecular weight and polarity.
- The absence of nitro-group data in the evidence limits direct comparisons. However, nitro groups typically reduce basicity (lower pKa) compared to amino groups, as seen in .
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